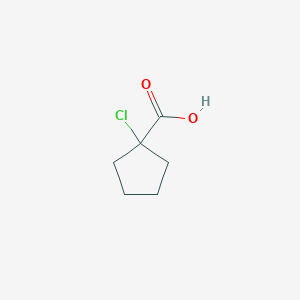
Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate is a synthetic organic compound characterized by its unique thiomorpholine ring structure and the presence of a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate typically involves the following steps:
-
Formation of the Thiomorpholine Ring: : The thiomorpholine ring can be synthesized through a cyclization reaction involving a suitable dihaloalkane and a thiol. For instance, reacting 1,2-dibromoethane with thiourea under basic conditions can yield the thiomorpholine ring.
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is often introduced via a nucleophilic substitution reaction. This can be achieved by reacting the thiomorpholine derivative with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.
-
Carboxylation: : The carboxylate group can be introduced through a carboxylation reaction, typically involving the reaction of the thiomorpholine derivative with carbon dioxide (CO2) under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.
-
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its unique chemical properties may allow it to modulate biological pathways involved in diseases, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism of action of Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiomorpholine ring can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their function.
類似化合物との比較
Similar Compounds
Methyl (3R,5S)-2,2-dimethyl-5-phenylthiomorpholine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Ethyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and pharmacokinetics.
Uniqueness
Rel-methyl (3R,5S)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)thiomorpholine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C15H18F3NO2S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
methyl (3R,5S)-2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]thiomorpholine-3-carboxylate |
InChI |
InChI=1S/C15H18F3NO2S/c1-14(2)12(13(20)21-3)19-11(8-22-14)9-4-6-10(7-5-9)15(16,17)18/h4-7,11-12,19H,8H2,1-3H3/t11-,12-/m1/s1 |
InChIキー |
ZLLOLLGLYUPWFK-VXGBXAGGSA-N |
異性体SMILES |
CC1([C@H](N[C@H](CS1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC)C |
正規SMILES |
CC1(C(NC(CS1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13323841.png)
![6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13323842.png)
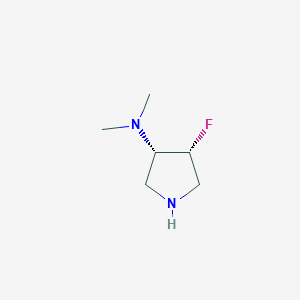
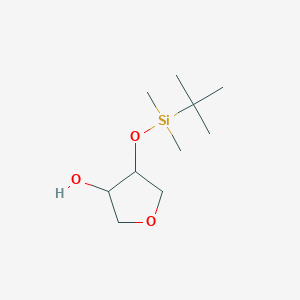
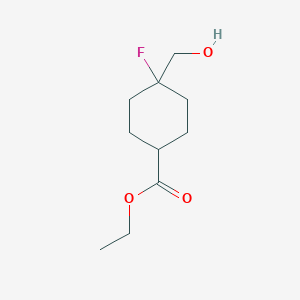
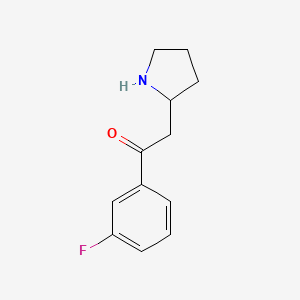
![3-Morpholinospiro[3.3]heptan-1-amine](/img/structure/B13323865.png)
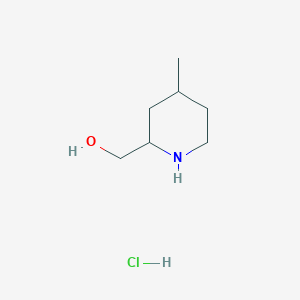
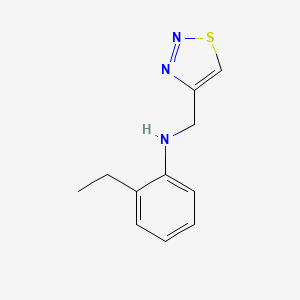
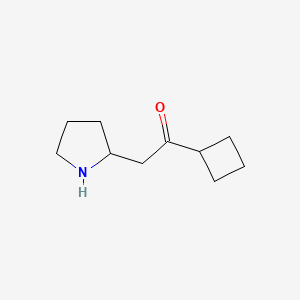


amine](/img/structure/B13323906.png)
